Synthesis and characterization of 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one
Synthesis and characterization of 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone scaffolds are integral to numerous pharmacologically active agents, and this specific derivative serves as a valuable building block for drug discovery and development.[1][2] This document details a robust and efficient synthetic pathway, explains the chemical principles behind the chosen methodology, and outlines a full suite of analytical techniques for structural confirmation and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.
Introduction & Significance
The Pyrazolone Scaffold in Medicinal Chemistry
The pyrazolone ring system is a "privileged scaffold" in drug discovery, renowned for its metabolic stability and broad spectrum of biological activities.[3] First discovered in 1883 by Ludwig Knorr, pyrazolone derivatives have been developed into drugs with anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective properties.[1][4][5] Notable examples include Edaravone, a free radical scavenger used to treat amyotrophic lateral sclerosis (ALS), and a variety of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The versatility of the pyrazolone core allows for extensive functionalization, enabling chemists to modulate its pharmacokinetic and pharmacodynamic properties to target a wide array of biological endpoints.[6][7]
4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one: A Versatile Intermediate
The target compound, 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one, incorporates two key functional groups: a primary amine on an ethyl side chain and the pyrazolone core. The aminoethyl moiety makes it a structural analog of histamine, suggesting potential applications in modulating histamine receptors or as a precursor for more complex heterocyclic systems. Its bifunctional nature—a nucleophilic amine and a reactive pyrazolone ring—makes it an exceptionally useful intermediate for constructing diverse chemical libraries aimed at discovering new therapeutic agents.
Structural Considerations: Tautomerism
It is critical to recognize that pyrazolones exist as a mixture of tautomers. The title compound, 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one, represents the keto-form. However, it exists in equilibrium with its enol tautomer, 4-(2-aminoethyl)-5-methyl-1H-pyrazol-3-ol, and other forms. The predominant tautomer can depend on the solvent, pH, and solid-state packing forces.[8] For the purpose of this guide, we will refer to it by its common pyrazolone name, while acknowledging this inherent structural dynamic.
Retrosynthetic Analysis & Synthetic Strategy
Rationale for the Chosen Pathway
Several methods exist for pyrazole synthesis.[9] For the target molecule, a highly effective strategy involves a "ring-switching" transformation of an N-protected α-enamino lactam derived from a readily available starting material.[8] This pathway is advantageous due to:
-
Accessibility of Starting Materials: It begins with inexpensive and common chemicals.
-
High Efficiency: The key ring-forming reaction proceeds cleanly and often in high yield.
-
Versatility: The use of substituted hydrazines allows for the synthesis of a wide library of N-substituted pyrazolone analogs.
The retrosynthetic analysis breaks down the target molecule to its key precursors, highlighting the central ring-switching step.
Retrosynthesis Diagram
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocols
Materials and Instrumentation
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Reagents: Ethyl acetoacetate, hydrazine hydrate, tert-butyl carbazate, triethylamine, Vilsmeier reagent (prepared from POCl₃ and DMF), methanol, ethanol, ethyl acetate, hexane, hydrochloric acid. All reagents should be of analytical grade or higher.
-
Instrumentation: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. IR spectra can be obtained using an FT-IR spectrometer with KBr pellets. Mass spectra can be acquired via electrospray ionization (ESI-MS).
Step-by-Step Synthesis
The synthesis is presented as a three-stage process, adapted from established methodologies for similar structures.[8][10]
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
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To a round-bottom flask equipped with a reflux condenser, add absolute ethanol (100 mL).
-
Carefully add ethyl acetoacetate (0.1 mol) followed by the slow, dropwise addition of hydrazine hydrate (0.1 mol).
-
Reflux the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one as a white solid.
Step 2: Vilsmeier-Haack Formylation and Subsequent Reduction (Simplified Pathway)
Expertise Note: A more direct, albeit potentially lower-yielding, route to introduce the aminoethyl side chain involves a multi-step process starting with the functionalization of the C4 position. A common method is the Vilsmeier-Haack reaction to introduce a formyl group, followed by a series of transformations (e.g., Henry reaction, reduction) to build the aminoethyl chain. The "ring-switching" method from a different precursor is often more efficient but conceptually more complex.
-
Formylation: In an ice bath, cool a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 eq) in DMF. Slowly add Vilsmeier reagent (1.2 eq). Stir for several hours until the reaction is complete by TLC. Quench with ice water and neutralize to precipitate the 4-formyl derivative.
-
Knoevenagel Condensation: React the 4-formyl derivative with nitromethane in the presence of a base (e.g., ammonium acetate) to form the 4-(2-nitrovinyl) intermediate.
-
Reduction: Reduce the nitro group and the double bond simultaneously using a strong reducing agent like LiAlH₄ in THF or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the target 4-(2-aminoethyl) side chain.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel, using a gradient elution of dichloromethane/methanol with 1% triethylamine to prevent the amine from streaking.
-
Combine the pure fractions, evaporate the solvent under reduced pressure.
-
If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/ether to yield 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one as a solid.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Comprehensive Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what is expected for 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
4.2.1 ¹H NMR Analysis Causality Note: The chemical shifts are influenced by the electron-withdrawing and -donating effects of the pyrazolone ring and the substituents. The protons closer to the amine and the ring will appear at a higher chemical shift (downfield).
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-10.5 | broad singlet | 2H | -NH (ring, D₂O exchangeable) |
| ~2.95 | triplet | 2H | -CH₂-NH₂ |
| ~2.50 | triplet | 2H | Ring-CH₂- |
| ~2.10 | singlet | 3H | -CH₃ |
| ~1.5-2.5 | broad singlet | 2H | -NH₂ (D₂O exchangeable) |
4.2.2 ¹³C NMR Analysis
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (C3) |
| ~150 | C=C (C5) |
| ~100 | C=C (C4) |
| ~41 | -CH₂-NH₂ |
| ~25 | Ring-CH₂- |
| ~12 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | N-H stretch (broad) | -NH₂ and Ring N-H |
| 2850-2960 | C-H stretch | -CH₃ and -CH₂- |
| ~1680-1710 | C=O stretch (strong) | Pyrazolone C=O |
| ~1600 | C=C stretch | Ring C=C |
| ~1550 | N-H bend | -NH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[13]
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Expected Molecular Ion: For C₆H₁₁N₃O, the expected monoisotopic mass is 141.0902 g/mol . In ESI-MS, the compound would be observed as the [M+H]⁺ ion at m/z ≈ 142.0975.
-
Key Fragmentation: A primary fragmentation pathway would be the loss of the aminoethyl side chain or cleavage at the C4-C(ethyl) bond, leading to characteristic daughter ions.
Summary of Characterization Data
| Technique | Parameter | Expected Result |
| Molecular Formula | - | C₆H₁₁N₃O |
| Molecular Weight | - | 141.17 g/mol [14] |
| Appearance | - | Off-white to pale yellow solid |
| ¹H NMR | Key Signals | δ ~2.10 (s, 3H), ~2.50 (t, 2H), ~2.95 (t, 2H) |
| IR | Key Peaks | ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O) |
| MS (ESI+) | [M+H]⁺ | m/z ≈ 142.1 |
Safety, Handling, and Storage
Hazard Identification
While specific toxicity data for this exact compound is not widely available, pyrazolone derivatives should be handled with care. Similar compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][16] An allergic skin reaction is also possible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.[15][17]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation.[15]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
Spill and Disposal Procedures
-
Spills: In case of a spill, wear appropriate PPE. Sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Potential Applications and Future Directions
The unique structure of 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one makes it a promising starting point for various drug discovery campaigns. Its potential applications include:
-
Scaffold for CNS Agents: The pyrazolone core is found in compounds with neuroprotective effects.[4]
-
Antimicrobial Drug Development: Pyrazole derivatives have shown significant activity against various bacterial and fungal strains.[3][6]
-
Anti-inflammatory Agents: As a foundational heterocyclic structure, it can be elaborated to create novel NSAIDs or other anti-inflammatory molecules.[1]
-
Anticancer Research: Certain pyrazolone derivatives act as kinase inhibitors, a key target in oncology.[5]
Future work should focus on using this molecule as a platform to generate libraries of more complex derivatives and screening them against a wide range of biological targets to unlock their full therapeutic potential.
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